molecular formula C16H14BrNO4 B244963 Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate

Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate

Cat. No. B244963
M. Wt: 364.19 g/mol
InChI Key: XXMMQSGWKIJFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate, also known as BMB, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. BMB is a member of the benzamide family and is commonly used as a chemical probe to study protein-protein interactions.

Mechanism of Action

Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate exerts its inhibitory effect on BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the recruitment of BET proteins to chromatin, thereby inhibiting their transcriptional activity. Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate has been shown to be highly selective for the bromodomains of BET proteins, with minimal off-target effects.
Biochemical and Physiological Effects:
Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate has been shown to have potent anti-proliferative effects on various cancer cell lines, including leukemia, lymphoma, and solid tumors. This is attributed to the downregulation of key oncogenes such as MYC and BCL2, which are regulated by BET proteins. Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Advantages and Limitations for Lab Experiments

Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ease of synthesis, and its compatibility with various assays such as fluorescence polarization and AlphaScreen. However, Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and cellular uptake.

Future Directions

There are several future directions for the use of Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate in scientific research. One area of interest is the development of Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of focus is the identification of novel protein-protein interactions that can be targeted using Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate. Additionally, the development of new synthetic methods for the production of Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate and its analogs can lead to the discovery of compounds with improved potency and selectivity. Overall, Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate has significant potential for advancing our understanding of protein-protein interactions and their role in disease pathogenesis.

Synthesis Methods

Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate can be synthesized using a simple one-pot reaction involving the condensation of 5-bromo-2-methoxybenzoic acid with methyl anthranilate in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-(dimethylamino)pyridine). The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate.

Scientific Research Applications

Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate has been extensively used as a chemical probe to study protein-protein interactions. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in various cellular processes such as transcriptional regulation, cell cycle progression, and DNA damage response. Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate has been shown to selectively bind to the bromodomains of BET proteins and inhibit their function, leading to the downregulation of target genes. This makes Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate a valuable tool for studying the role of BET proteins in disease pathogenesis and identifying potential therapeutic targets.

properties

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C16H14BrNO4/c1-21-14-8-5-11(17)9-13(14)15(19)18-12-6-3-10(4-7-12)16(20)22-2/h3-9H,1-2H3,(H,18,19)

InChI Key

XXMMQSGWKIJFSS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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